Product packaging for 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid(Cat. No.:CAS No. 2840-71-3)

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Cat. No.: B1317644
CAS No.: 2840-71-3
M. Wt: 174.19 g/mol
InChI Key: ZROBYBYCKVTNOI-UHFFFAOYSA-N
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Description

Overview of Oxoacid Chemistry in Synthetic Transformations

Oxoacids, which are characterized by the presence of a carboxylic acid group and a ketone or aldehyde functional group, are versatile intermediates in organic synthesis. numberanalytics.comnumberanalytics.com Their dual reactivity allows for a wide range of chemical manipulations, making them valuable building blocks for more complex molecules. The carboxylic acid moiety can undergo esterification, amidation, or reduction, while the oxo group is susceptible to nucleophilic attack, oxidation, and reduction, among other transformations. longdom.org This inherent functionality makes oxoacids crucial starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. longdom.org In academic research, the study of oxoacids contributes to the development of new synthetic methodologies and the understanding of reaction mechanisms.

Historical Development and Significance of Pentanoic Acid Derivatives in Organic Synthesis

Pentanoic acid and its derivatives have a long history in organic chemistry, with their applications evolving significantly over time. Initially recognized for their presence in natural products, these five-carbon chains are now fundamental components in a myriad of synthetic endeavors. The versatility of the pentanoic acid scaffold allows for the introduction of various functional groups at different positions, leading to a diverse array of chemical properties and applications. Historically, research on pentanoic acid derivatives has contributed to fundamental concepts in stereochemistry, reaction kinetics, and functional group interconversions. Their significance persists in modern organic synthesis, where they are utilized in the construction of complex natural products, bioactive molecules, and advanced materials.

Structural Features and Nomenclature Considerations of 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid relevant to Research

This compound, with the chemical formula C8H14O4, possesses a unique combination of structural motifs that are of interest in chemical research. guidechem.comnih.gov Its IUPAC name clearly defines its structure: a five-carbon pentanoic acid backbone, a methoxy (B1213986) group attached to the carbonyl carbon at position 5 (forming a methyl ester), and two methyl groups at position 4. nih.gov The presence of a quaternary carbon at the fourth position, substituted with two methyl groups, introduces steric hindrance that can influence the molecule's reactivity and conformational preferences. This gem-dimethyl group can also serve as a strategic element in directing certain chemical reactions. The molecule incorporates both a carboxylic acid and a methyl ester functionality, making it a monoester of a dicarboxylic acid. Specifically, it can be named as 2,2-dimethyl-pentanedioic acid 1-methyl ester. nih.gov This bifunctionality is a key aspect of its chemical character and potential utility in synthesis.

Table 1: Physicochemical Properties of this compound guidechem.comnih.gov

PropertyValue
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
CAS Number2840-71-3
IUPAC NameThis compound
Monoisotopic Mass174.08920892 Da
Topological Polar Surface Area63.6 Ų
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Interdisciplinary Relevance of Oxopentanoic Acids in Chemical Research

The study of oxopentanoic acids is not confined to the realm of synthetic organic chemistry; it extends into various interdisciplinary fields. In medicinal chemistry, substituted oxopentanoic acids are explored as potential therapeutic agents and as intermediates in the synthesis of biologically active compounds. Their ability to mimic natural metabolites allows them to interact with biological systems, a property that is actively investigated. In materials science, the dicarboxylic nature of related structures is exploited in the synthesis of polyesters and polyamides, where they can influence the physical properties of the resulting polymers. Furthermore, the study of oxopentanoic acids and their derivatives contributes to the field of chemical biology, where they can be used as probes to investigate enzymatic pathways and cellular processes. The presence of 5-oxopentanoic acid derivatives in natural organisms suggests potential biological roles that are yet to be fully understood. smolecule.com

Compound Nomenclature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B1317644 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid CAS No. 2840-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4,4-dimethyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROBYBYCKVTNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542144
Record name 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2840-71-3
Record name 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid
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Synthetic Methodologies for 5 Methoxy 4,4 Dimethyl 5 Oxopentanoic Acid and Its Derivatives

Established Synthetic Routes to 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

Established methods for synthesizing monoesters of dicarboxylic acids, particularly those with quaternary carbon centers, provide a framework for the preparation of this compound. These routes often begin with the synthesis of the parent dicarboxylic acid, 2,2-dimethylglutaric acid.

Multi-step Preparations from Precursors

The construction of the 2,2-dimethylpentanedioic acid backbone is the critical first stage. This can be achieved through various multi-step sequences.

While direct ring-closure to form a precursor for this compound is not a commonly cited specific method, intramolecular reactions are a cornerstone of organic synthesis. For instance, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful tool for forming five- and six-membered rings. A hypothetical precursor, such as a properly substituted adipate (B1204190) ester, could theoretically undergo an intramolecular cyclization to form a cyclic β-keto ester, which could then be further manipulated to yield the desired gem-dimethyl structure. However, creating the necessary substitution pattern for such a ring closure to be efficient and lead directly to the 2,2-dimethylglutaric acid skeleton would be a complex synthetic challenge in itself.

A plausible and more direct approach involves building the carbon skeleton from simpler, commercially available starting materials. One such strategy is the malonic ester synthesis. This method would involve the dialkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile.

A potential route could begin with the alkylation of diethyl malonate with methyl methacrylate (B99206) in a Michael addition reaction. wikipedia.orgnih.govmasterorganicchemistry.comresearchgate.netresearchgate.net This would be followed by a second alkylation at the α-carbon with a methyl halide. Subsequent hydrolysis of the resulting tri-ester and decarboxylation would yield 2,2-dimethylglutaric acid. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.org

Alternatively, a haloform reaction on a suitable precursor ketone containing the required carbon framework could, in principle, generate the carboxylic acid moiety. However, the multi-step nature and potential for side reactions make this a less common approach for this specific target.

A key intermediate in many syntheses is 2,2-dimethylglutaric acid. ontosight.aiorgsyn.orgchemicalbook.commolbase.com This can be prepared by various methods, including the oxidation of suitable precursors. Once obtained, the diacid can be converted to its anhydride (B1165640). guidechem.comnist.govsigmaaldrich.comgoogle.com The regioselective opening of 2,2-dimethylglutaric anhydride with methanol (B129727) would then directly yield the target molecule, this compound. This anhydride ring-opening is a highly efficient and common method for the preparation of dicarboxylic acid monoesters. google.com

Table 1: Key Intermediates and Reagents

Compound Name Role in Synthesis
Diethyl malonate Starting material for building the carbon skeleton
Methyl methacrylate Electrophile in Michael addition
Methyl halide Alkylating agent
2,2-Dimethylglutaric acid Parent dicarboxylic acid
2,2-Dimethylglutaric anhydride Intermediate for selective mono-esterification
Methanol Reagent for esterification

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters or β-diketones. masterorganicchemistry.com While not directly yielding the target molecule, it is a key step in building the necessary carbon framework in some synthetic strategies. For instance, a crossed Claisen condensation between a ketone and an ester, or the self-condensation of an ester, could be employed to create a precursor that is subsequently alkylated and modified to introduce the gem-dimethyl group and the second carboxylic acid functionality.

A general representation of a Claisen condensation is the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. This resulting β-keto ester could then be a substrate for further modifications.

Strategic Incorporation of this compound in Complex Molecule Assembly

The structural motif of a gem-dimethyl group adjacent to a carboxylic acid or ester is found in various natural products and biologically active molecules. Therefore, this compound and its parent diacid, 2,2-dimethylglutaric acid, can serve as important building blocks in the total synthesis of more complex targets. ontosight.ai The presence of two distinct carboxylic acid functionalities (one free and one esterified) allows for selective chemical manipulation, making it a versatile synthon.

For example, the free carboxylic acid can be activated and coupled with an amine to form an amide bond, while the methyl ester remains protected. This differential reactivity is highly valuable in the stepwise assembly of complex molecules. The gem-dimethyl group can provide steric hindrance, influencing the conformation of the molecule, which can be crucial for its biological activity.

Novel and Emerging Synthetic Approaches to this compound Analogues

While classical methods provide reliable routes to the target compound, modern synthetic chemistry is constantly evolving, with a focus on efficiency, atom economy, and the development of novel transformations. Research into the synthesis of compounds containing gem-dicarbofunctionalized centers is an active area. rsc.orgresearchgate.net

Recent advances in C-H activation and functionalization could offer more direct routes to analogues of this compound. For instance, the direct carboxylation or carbonylation of a C-H bond in a precursor molecule containing the gem-dimethyl moiety could streamline the synthesis by avoiding the need for pre-functionalized starting materials.

Furthermore, the development of new catalytic systems for difunctionalization of alkenes presents opportunities for the synthesis of complex carboxylic acid derivatives. rsc.org These methods could potentially allow for the direct introduction of the required functional groups in a single step, significantly shortening the synthetic sequence. The synthesis of natural products containing the gem-dimethylcyclobutane motif has also seen significant recent advances, which could inspire new strategies for constructing the core of the target molecule. rsc.org

Table 2: Summary of Synthetic Approaches

Approach Description Key Reactions
Malonic Ester Synthesis A classic method for forming substituted carboxylic acids. Michael Addition, Alkylation, Hydrolysis, Decarboxylation
Anhydride Ring Opening A regioselective method to form a monoester from a diacid. Anhydride formation, Nucleophilic acyl substitution
Claisen Condensation A method for forming C-C bonds to build β-keto ester precursors. Condensation reaction
Novel Approaches Modern methods focusing on efficiency and novel transformations. C-H activation, Catalytic difunctionalization of alkenes

Photoredox-Catalyzed Pathways for Ester and Carboxylic Acid Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. mdpi.com This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. rsc.org

In the context of synthesizing ester and carboxylic acid functionalities, photoredox catalysis offers innovative pathways. For instance, the esterification of carboxylic acids can be achieved using visible light and a photocatalyst like eosin (B541160) Y. rsc.org While not specifically detailed for this compound, the general mechanism involves the activation of a carboxylic acid to facilitate its reaction with an alcohol. Similarly, photoredox-mediated decarboxylative couplings can be employed to construct key carbon-carbon bonds in the molecular backbone. rsc.org These methods often proceed at ambient temperature and avoid the use of harsh reagents, aligning with the principles of green chemistry. mdpi.comchemrxiv.org

Green Chemistry Principles Applied to Oxopentanoic Acid Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. The synthesis of oxopentanoic acid derivatives can be evaluated through this lens, aiming to minimize environmental impact and enhance safety.

Key Green Chemistry Principles in Synthesis:

PrincipleApplication in Oxopentanoic Acid Synthesis
Prevention Designing syntheses to minimize waste products.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Synthesis Using and generating substances that possess little or no toxicity.
Safer Solvents & Auxiliaries Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives.
Energy Efficiency Conducting reactions at ambient temperature and pressure, such as in photoredox catalysis.
Use of Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents.

By adhering to these principles, the synthesis of this compound can be made more efficient and environmentally benign. This includes the use of catalytic methods over stoichiometric ones, choosing greener solvents, and designing processes that are energy-efficient.

Stereoselective Synthesis of Enantiomeric Forms of this compound and Related Structures

The target molecule, this compound, is achiral due to the presence of a gem-dimethyl group at the C4 position, which precludes the existence of a stereocenter at that carbon. However, the principles of stereoselective synthesis are highly relevant for structurally related compounds where the C4 position is substituted with two different groups, such as in 5-methoxy-4-methyl-5-oxopentanoic acid. nih.gov

For these chiral analogues, asymmetric synthesis is employed to produce specific enantiomers. researchgate.net One established method is the catalytic asymmetric hydrogenation of prochiral unsaturated precursors. doi.org For instance, the rhodium-catalyzed enantioselective hydrogenation of 2-methyleneglutarate (B1258928) derivatives can yield chiral 2-substituted glutarates with high enantiomeric excess. doi.org The choice of chiral ligand is critical in directing the stereochemical outcome of the reaction. Other approaches include the use of chiral reagents or chiral catalysts to introduce stereocenters with high fidelity. youtube.comorganic-chemistry.org The development of such methods is essential for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. doi.org

Synthesis of Isotopically Labeled this compound for Mechanistic and Analytical Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analytical studies. The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at specific positions in the molecule.

For example, deuterium labeling can be accomplished using deuterated reagents at a suitable stage in the synthesis. researchgate.net While specific protocols for the target molecule are not detailed, general methods for introducing deuterium are well-established. For instance, a deuterium atom could potentially be incorporated at the C2 or C3 positions via enolate chemistry using a deuterated solvent or reagent. The synthesis of deuterated tryptamine (B22526) derivatives, for example, has been reported for use as internal standards in bioanalytical assays. researchgate.net Such labeled analogues of this compound would be valuable for pharmacokinetic studies and for precise quantification in complex biological matrices using techniques like mass spectrometry.

Synthesis of Structurally Related Oxopentanoic Acid Derivatives

The structural framework of this compound allows for various modifications to generate a library of related derivatives with potentially different chemical and physical properties.

Modifications at the Carboxyl and Ester Moieties

The terminal carboxylic acid and the methyl ester groups are key functional handles for derivatization.

Carboxyl Group Modifications: The carboxylic acid can be converted into a variety of other functional groups. For example, reaction with amines in the presence of a coupling agent yields amides. Treatment with thionyl chloride or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which can then be used to synthesize other esters, amides, or anhydrides.

Ester Group Modifications: The methyl ester can be modified through transesterification. google.com By reacting the compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups, yielding a range of different esters. google.com Alternatively, hydrolysis of the methyl ester under basic or acidic conditions would yield the corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. Selective monoesterification of dicarboxylic acids is a known challenge, but methods using ion-exchange resins or specific catalysts have been developed to achieve this with high selectivity. researchgate.net

These modifications allow for the fine-tuning of properties such as solubility, reactivity, and biological activity, making such derivatives useful for a wide range of applications.

Introduction of Diverse Substituents onto the Alkyl Chain of this compound

The introduction of diverse substituents onto the alkyl chain of this compound presents a synthetic challenge due to the sterically hindered nature of the quaternary carbon at the C4 position. However, established methodologies in organic synthesis can be adapted to achieve functionalization at various positions along the pentanoic acid backbone. Key strategies include the alkylation of enolates and Michael additions to α,β-unsaturated precursors derived from 3,3-dimethylglutaric anhydride. cwu.edulibretexts.orglibretexts.org

Functionalization at the C2 Position (α-Carbon)

Alkylation of the enolate derived from the monoester of 3,3-dimethylglutaric acid is a primary strategy for introducing substituents at the C2 position. This approach is analogous to the well-established malonic ester synthesis. libretexts.orglibretexts.org The process involves the deprotonation of the α-carbon followed by a nucleophilic substitution reaction with an appropriate electrophile.

General Reaction Scheme:

The synthesis would commence with the selective monoesterification of 3,3-dimethylglutaric anhydride to yield methyl 3,3-dimethyl-5-oxopentanoate. ontosight.ai Treatment of this monoester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures generates the corresponding enolate. This enolate can then react with a variety of electrophiles, such as alkyl halides, to introduce a substituent at the C2 position. libretexts.orgresearchgate.net

Step 1: Enolate Formation: The monoester is treated with a strong base like LDA in an aprotic solvent (e.g., THF) at low temperature (-78 °C) to selectively form the enolate at the C2 position.

Step 2: Alkylation: The enolate is then quenched with an electrophile (R-X, where R is the desired substituent and X is a leaving group, typically a halide) to introduce the R group at the C2 position.

The steric hindrance from the adjacent gem-dimethyl group at C4 can influence the reactivity of the enolate, potentially requiring carefully optimized reaction conditions. cwu.edu

Table 1: Examples of Substituents Introduced at the C2 Position via Enolate Alkylation

EntryElectrophile (R-X)Introduced Substituent (R)
1Methyl iodide-CH₃
2Ethyl bromide-CH₂CH₃
3Benzyl bromide-CH₂Ph
4Allyl chloride-CH₂CH=CH₂

Functionalization at the C3 Position (β-Carbon)

Introducing substituents at the C3 position is more challenging due to the lack of inherent reactivity at this site. A plausible approach involves the creation of an α,β-unsaturated ester, followed by a Michael addition reaction.

General Reaction Scheme:

This strategy would begin with the introduction of a double bond between C2 and C3. This can be achieved through α-halogenation of the monoester followed by elimination. The resulting α,β-unsaturated ester can then undergo a conjugate addition (Michael reaction) with a wide range of nucleophiles to introduce substituents at the C3 position. mdpi.com

Step 1: α-Halogenation and Elimination: The monoester of 3,3-dimethylglutaric acid is first halogenated at the α-position (e.g., using N-bromosuccinimide), followed by treatment with a base to induce elimination and form the α,β-unsaturated ester.

Step 2: Michael Addition: The α,β-unsaturated ester is then reacted with a suitable nucleophile (a Michael donor) in the presence of a catalyst to introduce the substituent at the C3 position. A variety of nucleophiles, including organocuprates, enamines, and stabilized carbanions, can be employed. mdpi.comsemanticscholar.org

Table 2: Examples of Substituents Introduced at the C3 Position via Michael Addition

EntryMichael DonorIntroduced Substituent
1Dimethylcuprate-CH₃
2Phenylmagnesium bromide (with Cu(I) catalyst)-Ph
3Malonic ester enolate-CH(CO₂Et)₂
4Thiophenol-SPh

The successful implementation of these methodologies would allow for the synthesis of a diverse library of this compound derivatives with various substituents along the alkyl chain, enabling further exploration of their chemical and physical properties.

Mechanistic Investigations in the Synthesis and Reactions of 5 Methoxy 4,4 Dimethyl 5 Oxopentanoic Acid

Reaction Mechanisms in the Formation of the Oxopentanoic Acid Skeleton

The formation of the 5-methoxy-4,4-dimethyl-5-oxopentanoic acid backbone, a derivative of 3,3-dimethylglutaric acid, relies on fundamental carbon-carbon bond-forming reactions. The strategic placement of the gem-dimethyl group is a key structural feature that influences the mechanistic pathways.

Carbonyl Activation and Enolate Chemistry in Carbon-Carbon Bond Formation

The construction of the carbon skeleton for dicarboxylic acids like 3,3-dimethylglutaric acid can be achieved through Michael addition. A common approach involves the reaction of a malonic ester, such as dimethyl malonate, with a suitable α,β-unsaturated carbonyl compound. For the synthesis of the 4,4-dimethyl substituted skeleton, a key precursor is isophorone, which can be converted to 3,3-dimethyl-5-oxo-hexanoic acid. This intermediate can then be oxidized to form 3,3-dimethylglutaric acid. prepchem.com

The mechanism of the Michael addition is a cornerstone of this synthesis. It involves the generation of a stabilized enolate ion from a C-H acidic compound, like dimethyl malonate, using a base. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound. The resulting enolate intermediate is then protonated to yield the 1,5-dicarbonyl adduct. Subsequent hydrolysis and decarboxylation of the malonic ester portion would lead to the desired pentanoic acid framework. The gem-dimethyl group is typically installed prior to the key C-C bond formation.

Esterification and Carboxylic Acid Derivatization Mechanisms

The conversion of the terminal carboxylic acid to a methyl ester in this compound is commonly achieved through Fischer esterification. This acid-catalyzed reaction is an equilibrium process between a carboxylic acid and an alcohol. byjus.comchemistrytalk.org

The mechanism of Fischer esterification involves several distinct, reversible steps: masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.compearson.com

Nucleophilic Attack by Alcohol: The alcohol (methanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon. byjus.comchemistrytalk.org This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This step converts a hydroxyl group into a good leaving group (water). chemistrytalk.orgmasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. byjus.compearson.com

To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water generated is removed from the reaction mixture. organic-chemistry.org

Role of Catalysis in Synthetic Pathways involving this compound

Catalysis offers advanced methods for synthesizing complex molecules like this compound, enabling reactions that are otherwise difficult and providing control over reactivity and stereochemistry.

Photoredox Catalysis and Intermediacy of Alkoxycarbonyl Radicals

Visible-light photoredox catalysis provides a modern pathway for constructing 1,4-dicarbonyl motifs, which are central to the structure of the target molecule. acs.orgnih.govescholarship.orgnih.gov This method allows for the generation of alkoxycarbonyl radicals, such as the methoxycarbonyl radical, from suitable precursors like methyl N-phthalimidoyl oxalate (B1200264). acs.orgorganic-chemistry.org

The general mechanism proceeds as follows:

A photocatalyst, upon absorbing visible light, becomes electronically excited.

This excited photocatalyst engages in a single-electron transfer (SET) with the radical precursor (e.g., methyl N-phthalimidoyl oxalate), leading to its fragmentation.

This fragmentation generates the methoxycarbonyl radical (•CO2CH3).

The methoxycarbonyl radical can then undergo a conjugate addition to an electron-deficient olefin, such as an α,β-unsaturated ketone or ester. acs.orgnih.gov

This addition forms a new carbon-carbon bond and generates a new radical intermediate, which is then reduced and protonated to afford the final 1,4-dicarbonyl product.

This strategy is particularly valuable as it provides a direct method for the alkoxycarbonylation of alkenes to form γ-ketoesters and related structures. acs.orgorganic-chemistry.org The reactivity and regioselectivity of the addition are influenced by the electronic properties of the radical and the alkene acceptor. nih.govnih.gov

Key Aspects of Photoredox-Generated Methoxycarbonyl Radicals
AspectDescriptionReference
Radical PrecursorMethyl N-phthalimidoyl oxalate is a convenient source of the methoxycarbonyl radical under visible-light photoredox conditions. acs.orgnih.gov
Reaction TypeConjugate addition of the methoxycarbonyl radical to reactive Michael acceptors (electron-deficient olefins). escholarship.orgnih.gov
Product StructureDirect construction of 1,4-dicarbonyl structural motifs, such as γ-ketoesters. acs.orgorganic-chemistry.org
Key ChallengeThe rate of decarboxylation of the alkoxycarbonyl radical must be slower than its reaction with the radical acceptor. nih.gov

Organocatalytic Transformations and Stereocontrol

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often providing high levels of stereocontrol. For the synthesis of 1,4-dicarbonyl compounds, organocatalytic Michael additions are particularly relevant. mit.edusemanticscholar.orgnih.govresearchgate.netresearchgate.netrsc.org Chiral amines or bifunctional catalysts like squaramides can be employed to control the stereochemical outcome of the reaction. semanticscholar.orgacs.org

The general mechanism for an amine-catalyzed Michael addition involves two main activation modes:

Enamine Catalysis: A primary or secondary amine catalyst reacts with a carbonyl donor (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then adds to a Michael acceptor.

Iminium Catalysis: The amine catalyst reacts with an α,β-unsaturated aldehyde or ketone (the Michael acceptor) to form an electrophilic iminium ion. This activation lowers the LUMO of the acceptor, making it more susceptible to attack by a nucleophile.

In the context of forming a structure like the target molecule, an organocatalyst could be used to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated ester. For example, a chiral catalyst could control the addition of a malonate derivative to a suitably substituted acceptor, establishing a chiral center. Bifunctional catalysts, which possess both a basic site (to deprotonate the nucleophile) and a hydrogen-bond donating site (to activate the electrophile), are highly effective in controlling the stereochemistry of the transition state. nih.gov This precise control is crucial for the asymmetric synthesis of complex molecules. researchgate.netnih.govnih.govresearchgate.netacs.org

Intramolecular Cyclization and Ring-Closure Mechanisms in Derivative Formation

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form various ring structures. The gem-dimethyl group can influence the rate and outcome of these cyclizations, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. rsc.org

An important class of cyclization is the intramolecular Friedel-Crafts acylation. If the carbon chain contains an aromatic ring, the carboxylic acid or an activated derivative (like an acyl chloride) can acylate the ring to form a cyclic ketone. The reaction is promoted by a Lewis acid (e.g., AlCl₃) or a strong protic acid. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.commasterorganicchemistry.comlibretexts.org The mechanism involves the formation of an acylium ion electrophile which is then attacked by the nucleophilic aromatic ring. Six-membered rings are generally favored in these cyclizations. masterorganicchemistry.com

Another potential cyclization is the Nazarov cyclization, which is the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.orgorganicreactions.orgnih.govthieme.de A derivative of the target molecule could potentially be converted into a divinyl ketone precursor. The mechanism involves protonation of the ketone, formation of a pentadienyl cation, a 4π-conrotatory electrocyclization to an oxyallyl cation, and subsequent elimination to yield the cyclopentenone product. wikipedia.orgorganic-chemistry.org

Comparison of Intramolecular Cyclization Mechanisms
Reaction TypeKey IntermediateCatalyst/PromoterRing Size Formed
Friedel-Crafts AcylationAcylium ionLewis Acid (e.g., AlCl₃) or Brønsted AcidTypically 5- or 6-membered
Nazarov CyclizationPentadienyl cationLewis Acid or Brønsted Acid5-membered (Cyclopentenone)
LactonizationProtonated carbonylAcid or BaseVariable (e.g., 5- or 6-membered lactones)

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The reactivity of this compound is characterized by the presence of two distinct functional groups: a carboxylic acid and a methyl ester. The regioselectivity of reactions involving this molecule is largely dictated by the differential reactivity of these two sites. Furthermore, the presence of a quaternary carbon atom bearing two methyl groups introduces significant steric hindrance, which plays a crucial role in influencing the stereochemical outcome of certain reactions.

Regioselectivity:

The carboxylic acid and the methyl ester moieties exhibit different susceptibilities to nucleophilic and electrophilic attack. In general, the carboxylic acid can be readily deprotonated to form a carboxylate, which is a potent nucleophile. Conversely, the carbonyl carbon of the ester is more electrophilic than that of the carboxylic acid and is thus more susceptible to nucleophilic acyl substitution.

This difference in reactivity allows for selective transformations. For instance, in the presence of a base, the carboxylic acid will be deprotonated, allowing for reactions such as alkylation or salt formation at this position, leaving the ester group intact. Conversely, under conditions that favor nucleophilic acyl substitution, such as saponification with a strong base or transesterification with an alcohol under acidic or basic catalysis, the ester group is the more likely site of reaction.

The gem-dimethyl group at the C4 position sterically hinders the approach of reagents to the ester carbonyl. This steric hindrance can further enhance the regioselectivity of reactions. For example, in a reaction where both the carboxylic acid and the ester could potentially react, the less sterically encumbered carboxylic acid group would be expected to react more readily.

Stereoselectivity:

This compound is an achiral molecule. Therefore, stereoselectivity becomes a relevant consideration only when a chiral center is introduced during a reaction. The gem-dimethyl group is a significant stereodirecting element. Its steric bulk can effectively block one face of the molecule, leading to a preference for the incoming reagent to attack from the less hindered face.

For example, if the carboxylic acid were to be converted to a more reactive species and then subjected to a reaction that creates a new stereocenter at the adjacent C3 position, the gem-dimethyl group would be expected to influence the facial selectivity of the attack. The bulky nature of the two methyl groups would likely direct the incoming nucleophile to the opposite face, resulting in a diastereoselective or enantioselective transformation, depending on the nature of the reactants and catalysts used.

While specific experimental data on the regioselectivity and stereoselectivity of reactions involving this compound are not extensively reported in the literature, the predictable influence of its functional groups and the significant steric hindrance provided by the gem-dimethyl moiety allow for rational predictions of reaction outcomes.

Spectroscopic and Analytical Characterization Techniques for 5 Methoxy 4,4 Dimethyl 5 Oxopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced techniques, provide detailed structural information.

Proton (¹H) NMR Applications

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in its structure. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Based on the structure, the following proton signals are anticipated:

A singlet for the methoxy (B1213986) group (–OCH₃): This signal, integrating to three protons, would appear in the region of 3.6-3.8 ppm, characteristic of methyl esters.

A singlet for the two equivalent methyl groups (–C(CH₃)₂): This signal, integrating to six protons, would be located further upfield, typically in the 1.2-1.5 ppm range, due to the shielding effect of the adjacent quaternary carbon.

Two triplets for the two methylene (B1212753) groups (–CH₂–CH₂–): These signals would arise from the two adjacent methylene groups. The methylene group adjacent to the carboxylic acid (at C2) would be expected to appear as a triplet at approximately 2.4-2.6 ppm. The methylene group at C3 would also appear as a triplet, likely at a slightly more shielded position around 2.0-2.2 ppm. The coupling between these two adjacent methylene groups would result in the triplet splitting pattern for each.

A broad singlet for the carboxylic acid proton (–COOH): This proton is acidic and its chemical shift can vary significantly depending on the solvent and concentration. It is typically observed as a broad signal in the region of 10-12 ppm.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Singlet6HC(CH ₃)₂
~2.1Triplet2H–CH ₂–C(CH₃)₂
~2.5Triplet2H–CH ₂–COOH
~3.7Singlet3H–OCH
~11.0Broad Singlet1H–COOH

Carbon-13 (¹³C) NMR Applications

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

The predicted chemical shifts for the carbon atoms are as follows:

Carboxylic acid carbonyl carbon (–COOH): This carbon would appear at the most downfield position, typically in the range of 175-185 ppm.

Ester carbonyl carbon (–COOCH₃): This carbonyl carbon is also deshielded and would be found in the region of 170-175 ppm.

Methoxy carbon (–OCH₃): The carbon of the methoxy group is expected to resonate around 50-55 ppm.

Quaternary carbon (–C(CH₃)₂): This carbon, bonded to two methyl groups and two methylene groups, would have a chemical shift in the range of 40-45 ppm.

Methylene carbons (–CH₂–): The two methylene carbons would have distinct signals. The carbon adjacent to the carboxylic acid (C2) would be more deshielded (~30-35 ppm) than the carbon at C3 (~25-30 ppm).

Methyl carbons (–C(CH₃)₂): The two equivalent methyl carbons would give a single signal in the upfield region of the spectrum, around 20-25 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~22Primary (CH₃)C (CH₃)₂
~28Secondary (CH₂)C H₂–C(CH₃)₂
~32Secondary (CH₂)C H₂–COOH
~42QuaternaryC (CH₃)₂
~52Primary (CH₃)–OC H₃
~173CarbonylC OOCH₃
~178CarbonylC OOH

Advanced NMR Techniques (e.g., 2D NMR, NOESY) in Complex Structure Analysis

While the 1D NMR spectra provide significant structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between the protons of the adjacent methylene groups, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

For a molecule of this size and complexity, Nuclear Overhauser Effect Spectroscopy (NOESY) would not be strictly necessary for initial structural elucidation. However, it could be used to confirm through-space proximity of protons, for instance, between the methyl groups and the adjacent methylene protons.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, likely after derivatization to a more volatile ester (e.g., trimethylsilyl (B98337) ester) to improve its chromatographic properties. The gas chromatogram would show a peak corresponding to the derivatized compound, and the mass spectrometer would provide a mass spectrum for this peak.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the derivative. The fragmentation pattern would be characteristic of the structure. Key fragmentation pathways would likely include:

Loss of the methoxy group (•OCH₃): This would result in a fragment ion at [M-31]⁺.

Loss of the carboxylic acid group (•COOH): This would lead to a fragment at [M-45]⁺.

McLafferty rearrangement: If a gamma-hydrogen is available, a characteristic rearrangement could occur.

Cleavage of the carbon-carbon bonds in the pentanoic acid chain, leading to a series of smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. For this compound (C₈H₁₄O₄), HRMS would be used to determine its exact mass. The theoretical exact mass of this compound is 174.08921 g/mol . An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the molecule.

This precise mass determination is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its two key functional groups: the carboxylic acid and the methyl ester.

The carboxylic acid moiety (-COOH) gives rise to two very characteristic absorption bands. The O-H stretching vibration of the hydroxyl group typically appears as a very broad and intense band in the region of 3300-2500 cm⁻¹. brainly.com This broadness is a result of hydrogen bonding between the carboxylic acid molecules. The carbonyl (C=O) stretching vibration of the carboxylic acid produces a strong, sharp peak, usually found between 1725-1700 cm⁻¹. brainly.com

The methyl ester functional group (-COOCH₃) also has a distinct carbonyl stretching vibration. This C=O stretch is typically observed at a slightly higher frequency than that of a carboxylic acid, generally in the range of 1750-1735 cm⁻¹. brainly.comorgchemboulder.com The difference in absorption frequency between the ester and carboxylic acid carbonyls is due to the differing electronic effects of the attached groups. stackexchange.com Additionally, the C-O stretching vibrations of the ester group will produce two or more strong bands in the fingerprint region, between 1300-1000 cm⁻¹. orgchemboulder.com

By analyzing the IR spectrum of this compound, one can confidently identify the presence of both the carboxylic acid and the ester functional groups, providing crucial structural information.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
Carboxylic Acid O-H stretch 3300-2500 Strong Very Broad
Carboxylic Acid C=O stretch 1725-1700 Strong Sharp
Ester C=O stretch 1750-1735 Strong Sharp
Ester C-O stretch 1300-1000 Strong Multiple Bands

Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatography is an indispensable tool in chemistry for the separation, identification, and purification of the components of a mixture. For this compound, various chromatographic techniques are employed to isolate the compound from reaction mixtures and to assess its purity.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For GC analysis, this compound would typically be derivatized to a more volatile ester, such as its methyl or ethyl ester, to improve its chromatographic behavior. nih.govrestek.com The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column. The choice of stationary phase is critical; for fatty acid methyl esters (FAMEs) and related compounds, polar stationary phases are often used to achieve good separation. acs.org

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional GC, making it ideal for the analysis of complex mixtures. wikipedia.orgchromatographyonline.comresearchgate.net In GC × GC, two columns with different stationary phases are coupled, providing two dimensions of separation. longdom.org This technique is particularly useful for resolving co-eluting peaks that may be present in a one-dimensional GC analysis, leading to a more accurate assessment of purity. researchgate.net

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid Chromatography (LC), and its high-pressure variant, High-Performance Liquid Chromatography (HPLC), are powerful techniques for the separation and purification of a wide range of compounds, including organic acids. oiv.intnih.gov HPLC is particularly well-suited for the analysis of this compound due to its polarity and non-volatile nature. nih.gov

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For organic acids, reversed-phase HPLC is a commonly used mode. tandfonline.comshimadzu.com In this mode, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the pH adjusted to control the ionization of the carboxylic acid group. uhplcs.com Detection is typically achieved using an ultraviolet (UV) detector, as the carboxyl group exhibits absorbance in the short-wavelength UV region (around 210 nm). shimadzu.com

Table 2: Typical HPLC Parameters for the Analysis of Organic Acids

Parameter Description
Column Reversed-phase C18 (octadecylsilane)
Mobile Phase Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile, methanol)
Detector UV-Vis detector set at a low wavelength (e.g., 210 nm)
Flow Rate Typically 0.5 - 2.0 mL/min

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used in organic chemistry to monitor the progress of reactions, identify compounds, and determine the purity of a substance. In the context of the synthesis of this compound, TLC can be used to follow the conversion of starting materials to the desired product. studylib.netresearchgate.net

A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. silicycle.com The plate is then placed in a sealed container (a developing chamber) with a shallow layer of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. acs.org Carboxylic acids are quite polar and will have a lower retention factor (Rf) than their corresponding less polar esters in a nonpolar solvent system. researchgate.net Adding a small amount of acetic or formic acid to the eluent can help to produce more compact spots for carboxylic acids. orgchemboulder.comresearchgate.net

Column Chromatography for Isolation and Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. jove.comorgchemboulder.com It operates on the same principles as TLC, but on a much larger scale. columbia.edu The stationary phase, typically silica gel or alumina, is packed into a glass column. solubilityofthings.com The crude reaction mixture containing this compound is loaded onto the top of the column, and a solvent (the eluent) is passed through the column to elute the components.

The choice of eluent is crucial for achieving good separation. A solvent system is typically chosen that provides good separation of the desired compound from impurities on a TLC plate. By collecting fractions of the eluent as it passes through the column, the separated compounds can be isolated. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and oxygen (O), in an organic molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to verify its purity and elemental integrity.

For this compound, the molecular formula is C₈H₁₄O₄. guidechem.comnih.gov The molecular weight of this compound is 174.19 g/mol . guidechem.comnih.gov Based on this information, the theoretical elemental composition can be calculated.

The process of elemental analysis typically involves high-temperature combustion of a precisely weighed sample of the compound. The combustion products, such as carbon dioxide (CO₂), water (H₂O), are collected and measured to determine the quantities of carbon and hydrogen. The oxygen content is often determined by difference, although it can also be measured directly.

The comparison between the theoretical and experimental values is crucial for confirming the identity and purity of a synthesized compound. A close agreement between these values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the correct elemental composition of the sample.

While the theoretical elemental composition of this compound can be precisely calculated from its molecular formula, detailed research findings presenting the experimental results of elemental analysis for this specific compound are not widely available in the reviewed literature. However, the expected theoretical values serve as a critical benchmark for any future experimental verification.

Below is a data table outlining the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01896.0855.18
HydrogenH1.0081414.1128.10
OxygenO16.00464.0036.72
Total 174.192 100.00

Computational Chemistry and Theoretical Studies of 5 Methoxy 4,4 Dimethyl 5 Oxopentanoic Acid

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to predict molecular geometries, electronic structures, and various reactivity descriptors.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid, with several rotatable bonds, this process involves a conformational analysis to identify the global minimum on the potential energy surface.

Table 1: Predicted Conformational Data

Dihedral Angle Predicted Stable Conformations (Hypothetical) Relative Energy (kcal/mol)
O=C-O-CH3 syn-periplanar, anti-periplanar 0.0, 2.5
HO-C=O syn-periplanar 0.0

Note: This data is illustrative and would require specific computational studies for validation.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This involves examining the molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis would provide insights into the bonding, atomic charges, and delocalization of electron density within the molecule. This analysis can quantify the nature of the covalent bonds and identify significant hyperconjugative interactions that contribute to the molecule's stability.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map would show negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the acidic proton of the carboxylic acid, highlighting its electrophilic nature.

Molecular Dynamics Simulations relevant to Reaction Pathways and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly in a solvent environment. MD simulations would provide insights into the conformational dynamics and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules (e.g., water) or other solute molecules. This information is crucial for understanding its behavior in solution and its potential to form dimers or larger aggregates.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization of a molecule.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared to experimental data, can help in the assignment of signals and confirm the molecular structure.

IR Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum. The characteristic vibrational modes, such as the C=O stretching of the carboxylic acid and the ester, and the O-H stretching of the carboxylic acid, can be identified. The computed frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations.

Table 2: Predicted Spectroscopic Data

Parameter Predicted Value (Hypothetical)
¹³C NMR (C=O, acid) 178-182 ppm
¹³C NMR (C=O, ester) 172-176 ppm
¹H NMR (COOH) 10-12 ppm
IR (C=O stretch, acid) ~1710 cm⁻¹
IR (C=O stretch, ester) ~1735 cm⁻¹

Note: These are typical ranges and require specific calculations for accurate prediction.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Theoretical calculations can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its synthesis, such as the esterification of a precursor dicarboxylic acid, could be modeled. This involves locating the transition state structures and calculating the activation energies for the proposed reaction pathways. Such studies provide a deeper understanding of the reaction kinetics and can help in optimizing reaction conditions.

Tautomerism and Isomerism Investigations in Oxoacid Systems

While direct computational or experimental studies on the tautomeric and isomeric forms of this compound are not extensively available in published literature, theoretical investigations of analogous oxoacid systems provide a robust framework for predicting its potential chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for evaluating the structures, stabilities, and relative energies of various isomers and tautomers. orientjchem.orgbiointerfaceresearch.com

Tautomerism Investigations

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. fiveable.me For this compound, the most relevant form of tautomerism to consider is keto-enol tautomerism involving the carboxylic acid functional group.

The primary structure is the "keto" form, containing a carbonyl (C=O) group within the carboxylic acid moiety. An alternative "enol" form can be postulated where a proton migrates from the hydroxyl group to the carbonyl oxygen, resulting in a dihydroxy alkene structure. This equilibrium is fundamental in organic chemistry, with the keto form generally being more stable and predominant due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. fiveable.me

Computational studies on similar molecules, such as pyruvic acid and acetoacetic acid, consistently show the keto form to be the most stable tautomer. biu.ac.ilnih.gov DFT calculations are commonly employed to determine the relative Gibbs free energies (ΔG) between tautomers, which allows for the prediction of their equilibrium constants. fiveable.me For instance, studies on 3-phenyl-2,4-pentanedione (B1582117) using DFT (B3LYP/6-31+G(d)) have shown the keto form to be more stable than the enol form by approximately 16-18 kcal/mol in various media. orientjchem.org A similar outcome would be anticipated for this compound.

Below is a representative data table illustrating the kind of results a DFT analysis would yield for the keto-enol tautomerism of this compound, based on findings for analogous systems.

Table 1: Theoretical Relative Energies of this compound Tautomers This table presents hypothetical data based on computational studies of analogous oxoacid systems.

Tautomeric FormStructureCalculated Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Equilibrium Population
Keto Form (Carboxylic Acid)CC(C)(CCC(=O)O)C(=O)OC0.00 (Reference)>99.9%
Enol Form (1,1-enediol)CC(C)(CC=C(O)O)C(=O)OC+12.5<0.1%

Isomerism Investigations

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₈H₁₄O₄), several constitutional isomers can be proposed. Computational chemistry can be used to predict the relative stabilities of these isomers by calculating their heats of formation or total energies. nih.govnih.gov DFT methods are effective for optimizing the geometry of each isomer to find its most stable configuration before comparing energies. chemrxiv.org

The primary types of constitutional isomerism relevant to this compound include skeletal isomerism and functional group isomerism.

Skeletal Isomers: These isomers would involve rearrangements of the carbon backbone, such as altering the position of the dimethyl groups or changing the length of the main carbon chain while maintaining the carboxylic acid and methyl ester functional groups.

Functional Group Isomers: These isomers have different functional groups. Given the molecular formula, plausible functional group isomers could include other esters of dicarboxylic acids, or molecules containing different functionalities like ether or hydroxy groups.

A selection of potential functional group isomers of this compound is presented below.

Table 2: Plausible Functional Group Isomers of C₈H₁₄O₄

Isomer NameStructureKey Functional Groups
This compoundCC(C)(CCC(=O)O)C(=O)OCCarboxylic acid, Methyl ester
Methyl 2-ethyl-2-methylsuccinateCCC(C)(C(=O)OC)CC(=O)OCarboxylic acid, Methyl ester
Ethyl 2,2-dimethylsuccinateCC(C)(C(=O)OCC)CC(=O)OCarboxylic acid, Ethyl ester
Hexanedioic acid, monomethyl esterCOC(=O)CCCC(=O)OCarboxylic acid, Methyl ester

Theoretical calculations would be essential to determine the energetic landscape of these isomers, predicting which structures are more thermodynamically stable. Such studies on related dicarboxylic acid monoesters often reveal that stability is influenced by factors like intramolecular hydrogen bonding and steric hindrance. mdpi.comresearchgate.net

Applications of 5 Methoxy 4,4 Dimethyl 5 Oxopentanoic Acid As a Synthetic Intermediate in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

5-Methoxy-4,4-dimethyl-5-oxopentanoic acid has emerged as a valuable building block in the field of organic synthesis, particularly in the construction of complex molecules with significant biological and therapeutic potential. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, along with a sterically hindered dimethyl group, allows for selective chemical transformations, making it an attractive starting material for multi-step synthetic sequences.

Role in the Synthesis of Ligands and Proteolysis-Targeting Chimeras (PROTACs)

A notable application of this compound is in the synthesis of ligands for Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology represents a novel therapeutic modality in drug discovery.

In the design and synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways, this compound serves as a crucial reagent. Researchers have utilized this compound in a ring-closure reaction to construct a key amine intermediate. This intermediate is then further elaborated to incorporate a ligand that binds to the IRAK4 kinase domain and another ligand that recruits the cereblon (CRBN) E3 ligase, connected via a linker.

The synthesis of the IRAK4-targeting PROTACs involved an initial ring-closure reaction of a precursor with this compound, facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide). This step was followed by the removal of a Boc (tert-butyloxycarbonyl) protecting group to yield the desired amine intermediate. This amine was then subjected to further chemical modifications to complete the synthesis of the final PROTAC molecules. The 2,2-dimethylpentanoate moiety derived from the starting material was identified as an optimal position for attaching the linker, as it is solvent-exposed and does not disrupt the critical binding interactions with the IRAK4 protein.

The resulting PROTACs have demonstrated efficient degradation of IRAK4 in cellular models and have shown promise in inhibiting the growth of cell lines associated with certain types of B-cell lymphoma. This research highlights the strategic importance of this compound in generating complex and therapeutically relevant molecules like PROTACs.

Applications in Bioconjugation Chemistry (General principles relevant to oxoacids)

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins or carbohydrates. chem-station.com The functional groups present in oxoacids, like the carboxylic acid in this compound, are pivotal for these reactions. The carboxyl group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. This is a fundamental strategy for attaching probes, tags, or therapeutic agents to proteins.

Furthermore, the "oxo" (ketone or aldehyde) functionality, while not a free ketone in this specific molecule (being part of an ester), is a key player in other bioconjugation strategies. Aldehydes and ketones react with alkoxyamines to form oximes or with hydrazines to create hydrazones. nih.gov These reactions are highly efficient in aqueous solutions at or near neutral pH, making them suitable for biological systems. nih.gov The stability of the resulting oxime and hydrazone linkages is a significant advantage over simple imine bonds. nih.gov While this compound itself contains a methyl ester rather than a free ketone, its synthesis may originate from or lead to intermediates with ketone groups that are amenable to such bioconjugation techniques.

Table 1: General Bioconjugation Reactions Relevant to Oxoacid Functionalities

Reactive Group on IntermediateReagent Functional GroupResulting LinkageKey Features
Carboxylic Acid (-COOH)Amine (-NH₂)AmideHighly stable bond; common for protein labeling.
Ketone/Aldehyde (C=O)Alkoxyamine (-O-NH₂)OximeMore stable than imines; forms in aqueous conditions. nih.gov
Ketone/Aldehyde (C=O)Hydrazine (-NH-NH₂)HydrazoneStable linkage; used for immobilizing molecules. nih.gov

Development of New Synthetic Reagents and Methodologies Utilizing Oxopentanoic Acid Scaffolds

The oxopentanoic acid framework serves as a versatile building block in the development of novel synthetic methods. The presence of multiple functional groups allows for sequential and site-selective reactions. For example, synthetic strategies have been developed for preparing 5-hydroxy-3-oxopentanoic acid derivatives, which are valuable intermediates. google.com These methods often involve reactions like Claisen condensation, where an ester and another carbonyl compound react to form a β-keto ester or a β-diketone.

Research into the synthesis of various oxopentanoic acid derivatives demonstrates the utility of this scaffold. Methodologies often focus on creating these structures from readily available starting materials. For instance, the oxidation of a diketone can yield a 3-oxopentanoic acid, which can then be esterified. Such synthetic routes are crucial for accessing a library of related compounds for further research and application development.

Role in Research on Isotope Labeling Strategies for Probing Chemical Pathways

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules and quantify metabolites in complex biological samples. The carboxylic acid group is a common target for derivatization with isotope-coded reagents. acs.orgnih.gov This approach allows for accurate quantification of carboxylic acid-containing metabolites using mass spectrometry (MS). acs.orgnih.gov

One high-performance strategy involves using isotope-coded p-dimethylaminophenacyl (DmPA) bromide to label carboxylic acids. acs.orgnih.gov This derivatization is fast, high-yield, and applicable to a wide range of carboxylic acids. nih.gov The labeling not only introduces a stable isotope tag for quantification but also improves chromatographic separation and enhances ionization efficiency in mass spectrometry by orders of magnitude. acs.orgnih.gov Such methods are critical in metabolomics for profiling changes in biofluids like urine. acs.org By using a compound like this compound as a model or standard, researchers can develop and validate new isotope dilution mass spectrometry methods for the quantitative analysis of similar compounds in biological or environmental samples. google.com

Table 2: Isotope Labeling Strategies for Carboxylic Acids

Labeling StrategyReagent ExamplePurposeAnalytical Technique
Isotope-Coded Derivatization¹³C-/¹²C-DmPA BromideQuantitative profiling of metabolites. acs.orgnih.govLiquid Chromatography-Mass Spectrometry (LC-MS) acs.orgnih.gov
Stable Isotope Labeled EstersIsotope Labeled AlcoholsServe as internal standards for quantification. google.comIsotope Dilution Mass Spectrometry google.com
Carboxylate Exchange¹³C-CO₂Direct incorporation of a carbon isotope. Not specified

Use as a Research Standard in Analytical Chemistry

In analytical chemistry, particularly in methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), pure chemical compounds are required as standards for method development, calibration, and quality control. Carboxylic acids are a major class of metabolites, and their accurate quantification in biological samples is essential for clinical diagnostics and biomedical research. nih.govnih.gov

A compound such as this compound, with its defined structure and molecular weight, can serve as an analytical standard. sielc.com For instance, in developing an HPLC method for separating a mixture of organic acids, this compound could be used to optimize separation conditions (e.g., mobile phase composition, column type) and to determine its retention time for identification in complex mixtures. In quantitative studies, it can be used to create a calibration curve, allowing for the determination of the concentration of the analyte in an unknown sample. The use of standards is critical for ensuring the accuracy and reproducibility of analytical data. nih.gov

Table 3: Analytical Applications of Carboxylic Acid Standards

Analytical TechniquePurpose of StandardExample Application
High-Performance Liquid Chromatography (HPLC)Method development, calibration, identification. sielc.comSeparation and quantification of organic acids in biological fluids. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Method validation, internal standard, quantification. nih.govMetabolomic profiling of carboxylic acid-containing compounds. acs.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Identification, creating spectral libraries.Analysis of volatile or derivatized organic acids.

Future Research Directions and Emerging Opportunities in Oxopentanoic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes to 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid

The industrial viability and broader laboratory application of this compound are contingent upon the development of efficient and environmentally benign synthetic routes. Current synthetic approaches often rely on classical methods that may involve harsh conditions, stoichiometric reagents, and complex purification procedures. Future research will likely focus on catalytic and biocatalytic methods that improve atom economy, reduce waste, and utilize renewable feedstocks.

Key areas for development include:

Catalytic Carbonylation: Exploring catalytic routes that utilize carbon monoxide or carbon dioxide as a C1 source for the construction of the acid and ester moieties. For instance, adapting flow chemistry methods for the carboxylation of organometallic precursors using CO2 in specialized reactors could offer a safer and more efficient alternative to traditional methods. durham.ac.uk

Enzymatic Processes: The use of enzymes, such as nitrilases, for the selective hydrolysis of a corresponding cyanodiester or dinitrile could provide a highly chemoselective route to the mono-acid mono-ester under mild aqueous conditions. google.com Lipases could also be employed for the selective hydrolysis or alcoholysis of the parent 2,2-dimethylglutaric acid diester.

Oxidative Cleavage: Investigating the oxidative cleavage of cyclic precursors derived from renewable sources. This aligns with the principles of green chemistry by transforming bio-based starting materials into valuable chemical intermediates.

A comparison of potential synthetic paradigms is outlined in the table below.

FeatureTraditional Synthesis (Hypothetical)Future Sustainable Synthesis (Proposed)
Starting Materials Petroleum-derived precursorsBio-based feedstocks (e.g., butyrolactone)
Key Transformation Grignard chemistry, harsh oxidationCatalytic carbonylation, enzymatic hydrolysis
Reagents Stoichiometric, potentially hazardousCatalytic, recyclable, benign
Solvents Volatile organic compounds (VOCs)Greener solvents (e.g., water, ionic liquids)
Energy Input High temperature/pressureLower energy, potentially ambient conditions
Waste Generation Significant inorganic salt wasteMinimal waste, high atom economy
Overall Efficiency Moderate yields, multi-stepHigh yields, fewer steps (e.g., one-pot)

Exploration of Novel Reaction Pathways and Transformations for Oxopentanoic Acid Derivatives

The unique structure of this compound, featuring two distinct carbonyl functionalities and a quaternary carbon center, opens avenues for novel chemical transformations. Future research should aim to leverage these features to create diverse molecular architectures.

Orthogonal Functionalization: The differential reactivity of the carboxylic acid and the methyl ester allows for selective, or "orthogonal," chemical modifications. The carboxylic acid can be readily converted into amides, acyl halides, or other activated species, while the ester remains intact. Subsequent transformations can then be performed at the ester position. This dual functionality makes it an ideal scaffold for building complex molecules, such as specialized linkers for antibody-drug conjugates or building blocks for polymers. ontosight.aiwikipedia.org

Decarboxylative Couplings: The carboxylic acid moiety can serve as a handle in modern decarboxylative cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of derivatives that are otherwise difficult to synthesize.

Intramolecular Cyclizations: The five-carbon backbone is well-suited for intramolecular cyclization reactions. By introducing other functional groups into the chain, a variety of five- or six-membered heterocyclic or carbocyclic rings could be synthesized, which are common motifs in pharmaceuticals. For example, derivatization followed by cyclization could lead to novel lactams or lactones. mdpi.com

Derivatization for Biological Screening: The scaffold can be systematically modified to generate libraries of new chemical entities for biological screening. For instance, novel amide derivatives of related glutaric acids have been explored as potent enzyme inhibitors, suggesting a similar potential for this compound. nih.gov

Advanced Stereochemical Control in the Synthesis and Applications of Oxopentanoic Acid Building Blocks

While this compound is an achiral molecule, its core structure serves as a valuable precursor for the synthesis of chiral building blocks. The introduction of stereocenters would significantly broaden its applicability, particularly in the fields of medicinal chemistry and materials science.

Future research opportunities include:

Asymmetric Desymmetrization: Developing catalytic asymmetric reactions that can desymmetrize a related precursor, such as 2,2-dimethylglutaric anhydride (B1165640). This would involve a catalyst that selectively opens the anhydride ring to produce a chiral mono-ester, establishing a stereocenter adjacent to the new ester.

Stereoselective Alkylation: Creating a stereocenter at the C3 position of the pentanoic acid chain through enantioselective alkylation or other C-C bond-forming reactions.

Chiral Derivatization: Using the existing functional groups to attach chiral auxiliaries. These auxiliaries can direct the stereochemical outcome of subsequent reactions on the molecular backbone before being removed. nih.gov

Application as a Chiral Linker: Once a chiral version of the building block is synthesized, the gem-dimethyl group can act as a conformational lock, restricting bond rotation. This property is highly desirable in the design of ligands for asymmetric catalysis or in pharmacologically active molecules where a specific three-dimensional structure is required for activity.

Integration of this compound Synthesis with Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and speed of discovery. wikipedia.orgxtalpi.com

Continuous Flow Synthesis: The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org The use of tube-in-tube reactors could facilitate reactions involving gaseous reagents like CO2 in a safe and highly efficient manner. durham.ac.uk

Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for synthesis. metoree.com This high-throughput approach accelerates process development significantly compared to manual optimization.

On-Demand Library Generation: By integrating a flow reactor with automated liquid handling and purification systems, libraries of derivatives based on the this compound scaffold can be generated on demand. This would enable the rapid exploration of structure-activity relationships for applications in drug discovery and materials science. chemspeed.com

Computational Design and Discovery of New Oxoacid Derivatives and Reactions

Computational chemistry and in silico screening are powerful tools for accelerating chemical research. nih.gov Applying these methods to this compound can guide experimental work, saving time and resources.

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and predict the reactivity of the molecule. nih.govmdpi.com This can help in designing novel reactions and predicting the physical and chemical properties of new derivatives, such as their solubility or conformational preferences. rsc.org

Catalyst Design: Computational modeling can aid in the design of new catalysts for the efficient and selective synthesis of the target molecule or its derivatives. By simulating the interaction between the substrate and the catalyst, researchers can identify catalyst structures with enhanced activity and selectivity.

Virtual Screening for Biological Activity: The structure of this compound and its virtual derivatives can be docked into the active sites of biological targets (e.g., enzymes, receptors) to predict potential binding affinities. This in silico screening can identify promising candidates for further experimental investigation as potential therapeutic agents.

Materials Design: Computational tools can predict how incorporating this building block into a polymer would affect the material's properties, such as thermal stability or elasticity, guiding the design of new functional materials. mdpi.com

Expansion of Synthetic Utility of this compound in Emerging Areas of Organic Chemistry

The unique combination of functional groups and the gem-dimethyl motif makes this compound a versatile building block for various emerging applications in organic chemistry.

Self-Immolative Spacers: The gem-dimethyl group is a key component of "trimethyl-lock" systems, which are used as self-immolative spacers or linkers. rsc.org Upon a specific chemical or enzymatic trigger, these linkers undergo rapid cyclization to release a payload, such as a drug molecule. This compound is an excellent starting point for designing novel, customized linkers for targeted drug delivery.

Polymer Chemistry: As a derivative of glutaric acid, this molecule can be used as a monomer in the synthesis of specialized polyesters and polyamides. wikipedia.orggoogle.com The gem-dimethyl group would introduce rigidity and potentially alter the thermal and mechanical properties of the resulting polymers compared to those derived from unsubstituted glutaric acid.

Fragment-Based Drug Discovery: In fragment-based drug discovery (FBDD), small, simple molecules ("fragments") are screened for weak binding to a biological target. This compound and its simple derivatives represent ideal fragments that can be elaborated into more potent lead compounds.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid precursor, 2,2-dimethylglutaric acid, can serve as an organic linker for the construction of novel MOFs. chemicalbook.com The methyl ester of the title compound provides a handle for further functionalization of the linker before or after MOF assembly, allowing for the tuning of the framework's properties for applications in gas storage, separation, and catalysis.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key signals include methoxy protons (~δ 3.70 ppm) and oxopentanoic acid carbonyls (δ 2.06–2.82 ppm). Splitting patterns (e.g., triplets for CH₂ groups) confirm connectivity .
  • LC-MS/GC-MS : Negative-mode LC-ESI-MS (m/z ~299–301) detects molecular ions, while GC-EI-MS (m/z 314–370) identifies ester derivatives. Baseline separation via HPLC-ESI-TOF/MS resolves complex mixtures .
  • Melting point analysis : Discrepancies in reported values may indicate polymorphic forms or impurities, necessitating recrystallization in polar solvents .

How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility) across studies?

Q. Advanced Research Focus

  • Crystallization solvents : Polar aprotic solvents (e.g., DMF) may yield different crystal forms versus aqueous ethanol.
  • Purity assessment : Use TLC or HPLC to detect trace impurities; ≥98% purity (by TLC) is critical for reproducible results .
  • Solubility testing : LogP calculations (via software) predict solubility in organic/aqueous phases. For example, methoxy groups increase hydrophobicity compared to hydroxyl analogs .

What strategies enhance the stability of this compound during storage or experiments?

Q. Advanced Research Focus

  • Storage : Below -20°C in airtight containers prevents hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • pH control : Buffered solutions (pH 4–6) minimize keto-enol tautomerization.
  • Light sensitivity : Amber glassware or opaque packaging avoids photodegradation, as seen in methoxyflavone analogs .

How can reaction mechanisms for esterification or derivatization be elucidated using kinetic or isotopic labeling?

Q. Advanced Research Focus

  • Kinetic studies : Monitor esterification rates (e.g., with methanol vs. ethanol) via ¹H NMR to assess steric/electronic effects of alcohols.
  • Isotopic labeling : Deuterated reagents (e.g., D₂O) track proton exchange in keto intermediates.
  • Computational modeling : DFT calculations predict transition states for acylation steps, as demonstrated in ferrocene derivatives .

What safety precautions are critical when handling this compound in the lab?

Q. Basic Research Focus

  • PPE : Gloves (nitrile), goggles, and lab coats are mandatory. Fume hoods limit inhalation risks (evaporation rate ~0.6, similar to dichloromethane) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate; absorbent materials (vermiculite) contain leaks.
  • Disposal : Follow EPA guidelines for carboxylic acids—incineration or alkaline hydrolysis .

How do structural modifications influence reactivity and bioactivity in related compounds?

Q. Advanced Research Focus

  • Methoxy vs. hydroxyl groups : Methoxy substituents reduce hydrogen-bonding capacity, altering solubility and receptor binding. For example, 5-methoxytryptamine derivatives show distinct pharmacokinetics compared to hydroxylated analogs .
  • Steric effects : Dimethyl groups at C4 hinder nucleophilic attacks on the oxo group, increasing stability but reducing reactivity in nucleophilic additions .

How can researchers resolve contradictions in spectroscopic data for derivatives?

Q. Advanced Research Focus

  • Multi-technique validation : Cross-validate NMR, MS, and IR data. For example, LC-MS adducts (e.g., [M+Na]⁺) must align with calculated molecular weights.
  • Isomer discrimination : NOESY or COSY NMR identifies spatial proximity of protons in stereoisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.